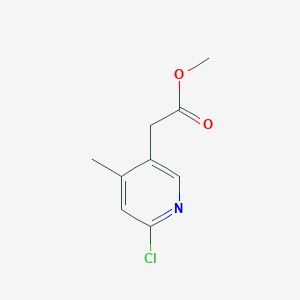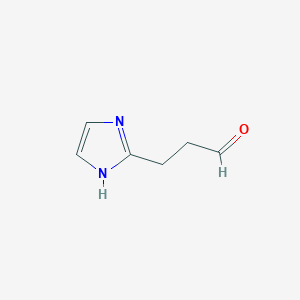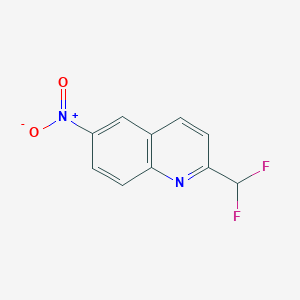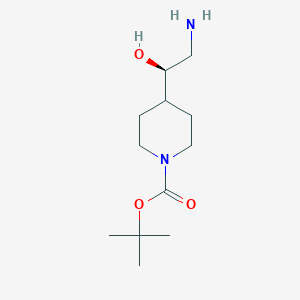
(R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino and hydroxyethyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and 2-amino-1-hydroxyethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials, facilitating the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis process.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino and hydroxyethyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Lacks the hydroxy group, resulting in different reactivity and applications.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate:
Uniqueness
®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxyethyl groups. This combination of features makes it a versatile compound with distinct reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 4-[(1R)-2-amino-1-hydroxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3/t10-/m0/s1 |
Clé InChI |
SXJRBPRPVOCIFE-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](CN)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


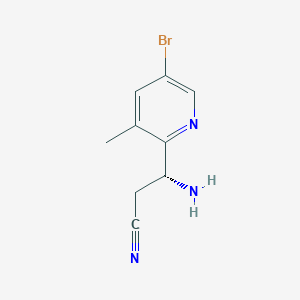
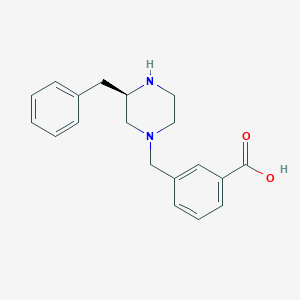
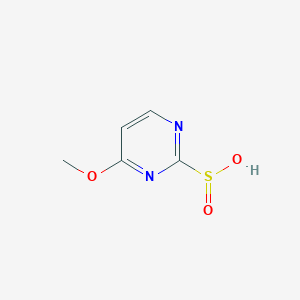
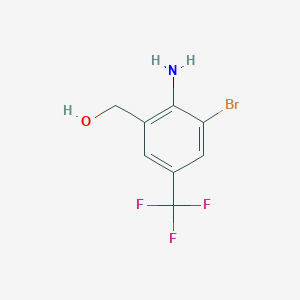
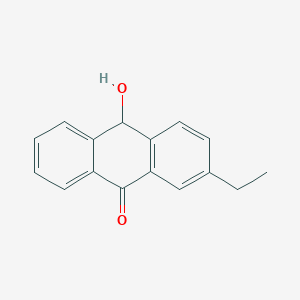
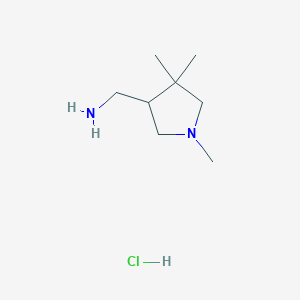
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
